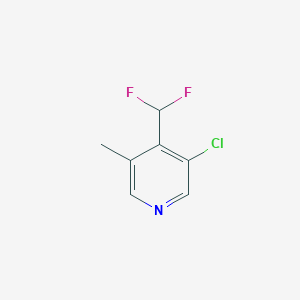
3-Chloro-4-(difluoromethyl)-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(difluoromethyl)-5-methylpyridine is an organic compound with the molecular formula C7H6ClF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of chlorine, fluorine, and methyl groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
Halogenation and Methylation: : One common synthetic route involves the halogenation of 4-(difluoromethyl)-5-methylpyridine. This can be achieved by reacting the precursor with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
-
Fluorination: : Another method involves the fluorination of 3-chloro-5-methylpyridine using a fluorinating agent like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-4-(difluoromethyl)-5-methylpyridine typically involves large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide or potassium tert-butoxide, leading to the formation of various substituted pyridines.
-
Oxidation and Reduction: : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. Reduction reactions can also occur, particularly at the difluoromethyl group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Chloro-4-(difluoromethyl)-5-carboxypyridine.
Reduction: 3-Chloro-4-(difluoromethyl)-5-methylpyridine derivatives with reduced fluorine content.
科学研究应用
Chemistry
In chemistry, 3-Chloro-4-(difluoromethyl)-5-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its fluorinated groups can enhance binding affinity and selectivity in enzyme inhibition studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases due to their ability to interact with specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism by which 3-Chloro-4-(difluoromethyl)-5-methylpyridine exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The presence of fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions.
相似化合物的比较
Similar Compounds
3-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but with an additional fluorine atom, leading to different reactivity and applications.
4-Chloro-3-(difluoromethyl)pyridine: Positional isomer with different chemical properties and reactivity.
3-Chloro-5-(difluoromethyl)-2-methylpyridine:
Uniqueness
3-Chloro-4-(difluoromethyl)-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of chlorine and difluoromethyl groups enhances its reactivity in nucleophilic substitution reactions and its potential as a building block in various chemical syntheses.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
属性
分子式 |
C7H6ClF2N |
|---|---|
分子量 |
177.58 g/mol |
IUPAC 名称 |
3-chloro-4-(difluoromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H6ClF2N/c1-4-2-11-3-5(8)6(4)7(9)10/h2-3,7H,1H3 |
InChI 键 |
NGMOHZYYKOAJBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CC(=C1C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





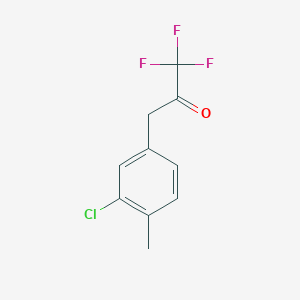
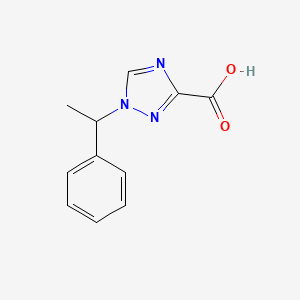
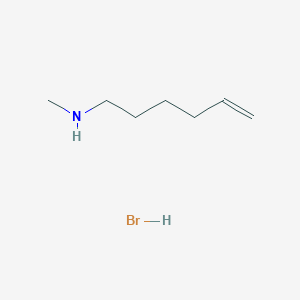
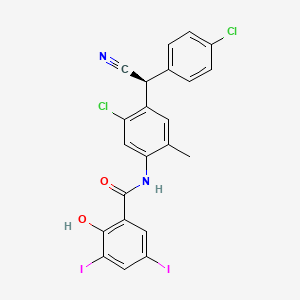



![6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12833698.png)

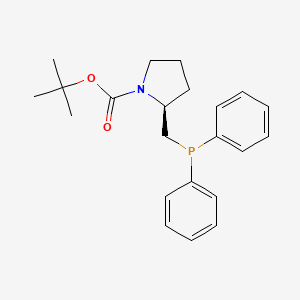
![1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-](/img/structure/B12833706.png)
